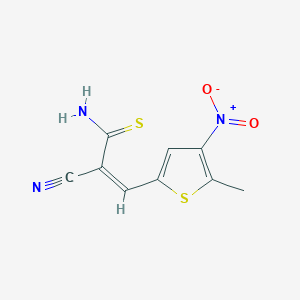
2,6-dimethyl-4-(4-methylbenzyl)morpholine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of morpholine derivatives, including 2,6-dimethyl-4-(4-methylbenzyl)morpholine, often involves coupling reactions and the functionalization of morpholine. For example, the synthesis of related morpholine derivatives has been achieved through reactions involving the coupling of morpholine with diazonium ions formed from aminobenzoic acid, leading to various morpholine derivatives with significant yields (Taylor Chin et al., 2010). These methods highlight the versatility of morpholine as a scaffold for further chemical modifications.
Molecular Structure Analysis
X-ray crystallography provides insights into the molecular structure of morpholine derivatives. The structural analysis reveals details such as bond angles, the geometry of substituents, and the conformation of the morpholine ring. For instance, studies on similar compounds have detailed the geometry around the morpholine moiety and its substituents, contributing to understanding the steric and electronic effects influencing the molecule's reactivity and properties (A. Banu et al., 2013).
Wissenschaftliche Forschungsanwendungen
Morpholine Derivatives and Pharmacological Interest
Morpholine, a core structure in the chemical , is a key moiety in various pharmacologically active compounds. Morpholine derivatives exhibit a broad spectrum of pharmacological activities due to their versatile structure. These activities include but are not limited to antimicrobial, antifungal, and anticancer properties. The exploration and development of morpholine-containing compounds have been a significant area of interest for medicinal chemistry, aiming to design and synthesize novel therapeutic agents with enhanced efficacy and safety profiles (Asif & Imran, 2019).
Environmental Applications: Photocatalytic Degradation
The compound's structural similarity to morpholine suggests potential relevance in environmental applications, such as the photocatalytic degradation of pollutants. Morpholine and its derivatives have been studied in the context of water treatment, where their degradation by photocatalytic processes using TiO2 under UV light has been explored. These studies aim to understand the mechanisms underlying the degradation pathways of such organic compounds in water, contributing to the development of more efficient methods for removing pollutants from wastewater (Pichat, 1997).
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-[(4-methylphenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-4-6-14(7-5-11)10-15-8-12(2)16-13(3)9-15/h4-7,12-13H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWPJYOTLIHNDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-(4-methylbenzyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B4625526.png)


![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4625541.png)
![[1-(4-methylcyclohexyl)-2-piperidinyl]methanol](/img/structure/B4625549.png)
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4625559.png)
![(3aR,7aS)-2-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625564.png)
![4-{[4-(3-fluorobenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4625572.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4625580.png)
![3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4625582.png)

![(2,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4625600.png)
![2-({5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B4625611.png)
![methyl (4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)acetate](/img/structure/B4625619.png)